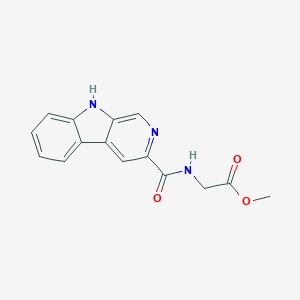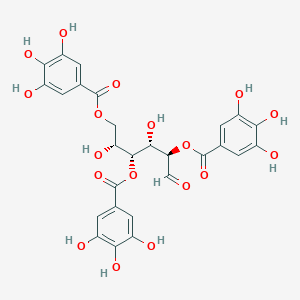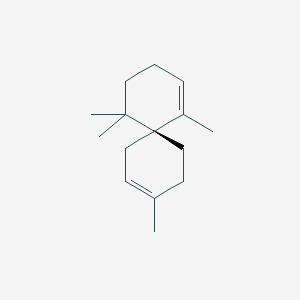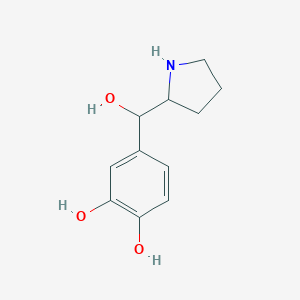
1,2,3,4-四氢-2,7-萘啶
概述
描述
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine and related compounds has been achieved through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, Teng Da-wei et al. (2010) reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction process, including condensation, elimination, and cyclic addition/exclusion, highlighting a methodological approach to obtain this compound with a total yield of 47.3% (Teng Da-wei, 2010). Additionally, various methods have been developed to synthesize related naphthyridine derivatives, showcasing the chemical flexibility and potential for further exploration and application of these compounds (A. Shiozawa et al., 1984).
Molecular Structure Analysis
The structural analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine involves advanced techniques such as 1H-NMR, 13C-NMR, MS, and X-ray crystallography to confirm the molecular configuration and stability of the synthesized compounds. These techniques provide crucial insights into the molecular architecture, which is foundational for understanding the chemical behavior and reactivity of naphthyridine derivatives (M. Ghandi et al., 2020).
Chemical Reactions and Properties
Naphthyridine derivatives exhibit diverse reactivity patterns, enabling a wide range of chemical transformations. For example, the study by S. Sirakanyan et al. (2014) on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines revealed monosubstitution, disubstitution, and an unexpected rearrangement under different experimental conditions, providing insights into the complex reactivity of these compounds (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various research fields. These properties are often determined experimentally and contribute to the compound's applicability in synthetic chemistry and potential industrial applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives in synthetic organic chemistry. Studies like those by A. Mailyan et al. (2012) and Ya Zhou et al. (2007) have explored novel synthetic routes and reactions, further expanding the understanding and application scope of these compounds (A. Mailyan et al., 2012).
科学研究应用
抗癌特性
1,6-萘啶,一种相关化合物,已被发现具有多种应用,例如抗癌特性 . 它们已被研究用于其对不同癌细胞系的抗癌活性 .
抗HIV特性
抗菌特性
这些化合物已显示出抗菌特性,使其在对抗各种微生物感染方面可能有用 .
镇痛特性
1,6-萘啶已被发现具有镇痛特性,这可能使它们在疼痛管理方面有用 .
抗炎特性
这些化合物已显示出抗炎特性,这可能有利于治疗与炎症相关的疾病 .
抗氧化特性
1,6-萘啶已显示出抗氧化活性,这可能使它们在对抗氧化应激方面有用 .
手性胺衍生物
“(S)- (+)-1,2,3,4-四氢-1-萘胺”在对映异构体的实时手性鉴别研究中用作手性胺衍生物 .
手性胺的动力学拆分
安全和危害
1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
未来方向
Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .
作用机制
Target of Action
It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that naphthyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化分析
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .
属性
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108749-08-2 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired 1,2,3,4-tetrahydro-2,7-naphthyridine derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].
Q2: Are there specific structural modifications explored in the context of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)


